molecular formula C21H21Cl2N3O3 B607434 Fenaminstrobin CAS No. 366815-39-6

Fenaminstrobin

Cat. No.: B607434
CAS No.: 366815-39-6
M. Wt: 434.317
InChI Key: RBWGTZRSEOIHFD-UHUFKFKFSA-N
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Description

Fenaminstrobin is a broad-spectrum strobilurin fungicide known for its efficacy in controlling various fungal diseases in crops. It is chemically classified as a monocarboxylic acid amide and is used extensively in agriculture to protect cereals, fruits, vegetables, and ornamentals from fungal infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fenaminstrobin is synthesized through the formal condensation of the carboxy group of (2E)-2-{2-[(E)-[(3E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino}oxy)methyl]phenyl}(methoxyimino)acetic acid with the amino group of methylamine . The reaction typically involves the use of solvents such as ethyl acetate and requires precise control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes steps such as high-speed homogenate extraction and solid-phase extraction clean-up to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Fenaminstrobin undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its fungicidal properties.

    Reduction: This reaction can modify the double bonds and other reactive sites within the molecule.

    Substitution: Common in the presence of halogens or other reactive groups, substitution reactions can lead to the formation of different derivatives of this compound.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of this compound .

Scientific Research Applications

Fenaminstrobin has a wide range of applications in scientific research:

Mechanism of Action

Fenaminstrobin exerts its fungicidal effects by inhibiting the mitochondrial cytochrome-bc1 complex, a crucial component of the fungal respiratory chain. This inhibition disrupts the production of ATP, leading to the death of the fungal cells . The compound targets the quinone outside inhibitor (QoI) site, preventing electron transfer and energy production within the mitochondria .

Comparison with Similar Compounds

  • Coumoxystrobin
  • Enoxastrobin
  • Flufenoxystrobin
  • Triclopyricarb

Comparison: Fenaminstrobin is unique among strobilurin fungicides due to its specific molecular structure, which provides a broad spectrum of activity against various fungal pathogens. Compared to similar compounds, this compound exhibits higher efficacy and longer-lasting protection, making it a preferred choice for agricultural applications .

Properties

IUPAC Name

(2E)-2-[2-[[(E)-[(E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-2-methoxyimino-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O3/c1-14(11-12-17-18(22)9-6-10-19(17)23)25-29-13-15-7-4-5-8-16(15)20(26-28-3)21(27)24-2/h4-12H,13H2,1-3H3,(H,24,27)/b12-11+,25-14+,26-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWGTZRSEOIHFD-UHUFKFKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)NC)C=CC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC1=CC=CC=C1/C(=N\OC)/C(=O)NC)/C=C/C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058071
Record name Fenaminstrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366815-39-6
Record name Fenaminstrobin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366815-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenaminstrobin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366815396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenaminstrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-2-[2-[[(E)-[(E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-2-methoxyimino-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENAMINSTROBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q1G2509XK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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